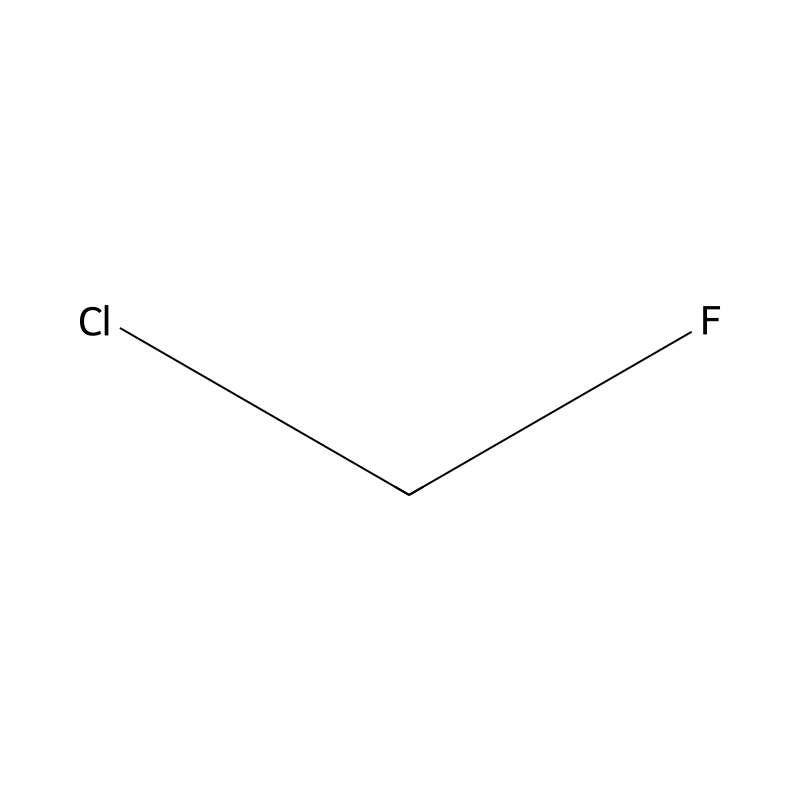Chlorofluoromethane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Carcinogen Testing
One research area involving chlorofluoromethane focused on its carcinogenic potential. A single study in rats administered the chemical orally found a high incidence of squamous cell carcinomas and fibrosarcomas in the forestomach and stomach of both sexes . This research highlights the importance of safety precautions when handling chlorofluoromethane.
Atmospheric Studies
Chlorofluoromethane, commonly known as chlorodifluoromethane, is a hydrochlorofluorocarbon with the chemical formula . This colorless and odorless gas is notable for its use as a refrigerant and propellant in various applications. It is classified as a class II ozone-depleting substance due to its potential to harm the ozone layer, leading to its phase-out under the Montreal Protocol in developed countries by 2020 and in developing countries by 2030 . Chlorodifluoromethane has a relatively low ozone depletion potential of 0.055 and a high global warming potential of 1810, making it a significant environmental concern .
Chlorodifluoromethane has been utilized in various applications, including:
- Refrigeration: It was widely used as a refrigerant in air conditioning systems and refrigerators.
- Propellant: Employed as a propellant in aerosol products.
- Intermediate in Chemical Synthesis: Used as a precursor for producing tetrafluoroethylene and other fluorinated compounds .
Studies have shown that chlorodifluoromethane can interact with various chemical agents, leading to reactions that produce different compounds. For instance, it can react with ammonia under infrared multiphoton dissociation conditions, demonstrating its reactivity and potential utility in synthetic chemistry
Chlorodifluoromethane shares similarities with several other halogenated compounds. Here are some comparable substances: Chlorodifluoromethane stands out due to its specific balance of chlorine and fluorine atoms, which gives it unique properties compared to other halogenated compounds. Its relatively lower ozone depletion potential compared to fully halogenated compounds like trichlorofluoromethane makes it less harmful in terms of ozone layer impact but still poses significant environmental concerns due to its global warming potential.Compound Name Formula Ozone Depletion Potential Global Warming Potential Chlorofluorocarbon-12 1.0 10,900 Trichlorofluoromethane 1.0 12,500 Dichlorofluoromethane 0.12 1,800 Hydrochlorofluorocarbon-22 0.055 1,810 Uniqueness of Chlorodifluoromethane
XLogP3
Boiling Point
LogP
Melting Point
UNII
GHS Hazard Statements
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]
Vapor Pressure
Pictograms

Compressed Gas;Irritant
Other CAS
593-70-4
220437-77-4








